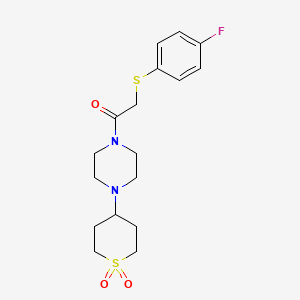

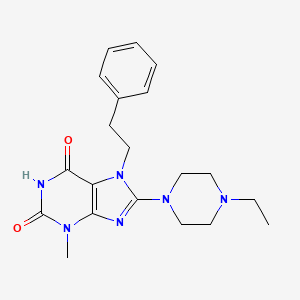

1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone" is a complex molecule that appears to be related to various synthesized compounds involving piperazine and substituted phenyl groups. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, molecular structure, and chemical properties, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves several key steps and reagents. For instance, electrochemical synthesis has been used to create arylthiobenzazoles by oxidizing 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles such as 2-mercaptobenzothiazole and 2-mercaptobenzoxazole . Another approach is the Biginelli reaction, which has been employed to synthesize dihydropyrimidinone derivatives containing piperazine by reacting enaminones with urea and substituted benzaldehydes . Additionally, chalcones containing piperazine have been synthesized through Claisen-Schmidt condensation between 1-(4-piperazin-1-yl-phenyl)ethanone and various substituted benzaldehydes . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as single crystal X-ray crystallography, which confirmed the three-dimensional structure of an enaminone containing a morpholine moiety . In other studies, the molecular structure of benzoxazolinone derivatives was analyzed, revealing that the benzoxazolinone ring system is essentially planar and lies nearly perpendicular to the piperazine ring, which adopts an almost perfect chair conformation . These structural insights are valuable for understanding the conformation and orientation of similar compounds.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through various reactions. The electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone leads to the formation of p-quinone imine, which participates in Michael addition reactions with nucleophiles . The Biginelli reaction used to synthesize dihydropyrimidinones is another example of a multi-component reaction that could be relevant to the compound . The antimicrobial evaluation of synthesized chalcones also indicates potential bioactivity, which could be an important aspect of the chemical reactions and applications of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic and analytical techniques. Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy have been used to characterize chalcones containing piperazine . The intermolecular interactions, such as C-H...O contacts, have been observed in the crystal structures of benzoxazolinone derivatives . These properties, including solubility, melting points, and stability, are crucial for understanding the behavior of the compound under different conditions.

科学的研究の応用

Synthetic Methodologies and Characterization

- One-Pot Synthesis Techniques : Research has focused on the development of efficient one-pot synthesis methodologies for creating derivatives with piperazine moieties. For example, dihydropyrimidinone derivatives containing piperazine/morpholine moiety have been synthesized through a simple and efficient method, demonstrating the compound's relevance in the synthesis of novel chemical entities (Bhat et al., 2018).

Biological and Pharmacological Investigations

Antimicrobial and Antifungal Activities : Compounds containing piperazine or substituted ethanone groups have been evaluated for their antimicrobial properties. Certain derivatives show potential against Gram-positive bacteria, such as Staphylococcus aureus, and fungal pathogens like Candida albicans, indicating the compound's role in developing new antimicrobial agents (Tomar et al., 2007).

Antitumor Activities : Several studies have explored the antitumor potential of derivatives, highlighting their effectiveness in inhibiting cancer cell growth and proliferation. For instance, 1,2,4-triazine derivatives bearing a piperazine amide moiety were synthesized and showed promising anticancer activities, suggesting the compound's utility in developing novel antitumor agents (Yurttaş et al., 2014).

Structural and Mechanistic Insights

- Crystal Structure Analysis : The structural characterization of compounds containing piperazine derivatives has provided insights into their three-dimensional conformations and potential interactions with biological targets. For example, the crystal structure of certain derivatives has been elucidated, revealing the compound's conformation and potential binding mechanisms (Zhang et al., 2011).

特性

IUPAC Name |

1-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-2-(4-fluorophenyl)sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23FN2O3S2/c18-14-1-3-16(4-2-14)24-13-17(21)20-9-7-19(8-10-20)15-5-11-25(22,23)12-6-15/h1-4,15H,5-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDJQYSQAKOKRGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)CSC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2527980.png)

![4-(N-benzyl-N-ethylsulfamoyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2527982.png)

![2-cyano-2-[2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2527983.png)

![N-(2,4-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2527985.png)

![3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2527986.png)

![1-Methyl-4-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2527995.png)

![N-(5-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2527996.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2527997.png)

![5-chloro-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2527998.png)